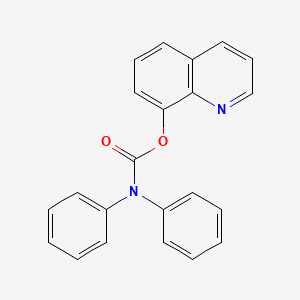

8-quinolinyl diphenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-quinolinyl diphenylcarbamate” is a chemical compound with the molecular formula C22H16N2O2 . It’s a derivative of quinoline, a heterocyclic aromatic organic compound that is a colorless hygroscopic liquid .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “8-quinolinyl diphenylcarbamate” consists of a quinoline ring attached to a diphenylcarbamate group . The exact structure and arrangement of atoms within the molecule can be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. They have been used as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization . The exact chemical reactions involving “8-quinolinyl diphenylcarbamate” would depend on the specific conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-quinolinyl diphenylcarbamate” would depend on its molecular structure. As a derivative of quinoline, it likely shares some of the properties of quinoline, which is a colorless hygroscopic liquid . The exact properties can be determined using various analytical techniques.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Quinolines are important compounds in synthetic organic chemistry . They are used in various synthesis methods, including microwave synthesis, one-pot reactions, solvent-free reaction conditions, and photocatalytic synthesis .

Medicinal Chemistry

Quinolines have a variety of applications in medicinal chemistry . They are used in the development of new drugs due to their diverse spectrum of biological activities .

Antifungal Activity

Quinolines and their derivatives have been found to exhibit antifungal activity . This makes them valuable in the development of antifungal drugs.

Anti-inflammatory Activity

Quinolines also show anti-inflammatory activity . This property is useful in the creation of drugs for conditions that involve inflammation.

Anti-Diabetes Activity

Some quinolines have been found to exhibit anti-diabetes activity . This means they could potentially be used in the treatment of diabetes.

Anti-Alzheimer’s Disease Activity

Quinolines have been found to have anti-Alzheimer’s disease activity . This suggests they could be used in the development of drugs for Alzheimer’s disease.

Antioxidant Activity

Quinolines exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Diuretic Activity

Some quinolines have diuretic activity . Diuretics are substances that help promote diuresis, the increased production of urine.

Orientations Futures

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research could focus on developing new synthesis methods, exploring their biological activities, and designing new drugs based on these compounds .

Mécanisme D'action

Target of Action

For instance, quinolinyl-based multitarget-directed ligands have shown inhibitory activities against soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes are involved in pain and inflammation processes .

Mode of Action

It’s known that the quinolinyl moiety is well tolerated in the active sites of both seh and faah enzymes . This suggests that 8-quinolinyl diphenylcarbamate may interact with these targets, leading to their inhibition and subsequent changes in cellular processes.

Biochemical Pathways

For example, sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that play a role in inflammation and pain signaling .

Pharmacokinetics

The quinolinyl-based multitarget-directed ligand 4d showed favorable pharmacokinetic properties in admet prediction studies .

Result of Action

Based on the known effects of seh and faah inhibition, it can be hypothesized that this compound may modulate pain and inflammation processes .

Propriétés

IUPAC Name |

quinolin-8-yl N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-22(26-20-15-7-9-17-10-8-16-23-21(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBZXRWOENAACT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-yl diphenylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)

![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)

![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)